5-(azetidine-3-carbonyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Medicinal Chemistry Drug Discovery Building Blocks

5-(Azetidine-3-carbonyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione (CAS 1861601-21-9) is a synthetic heterocyclic compound with the molecular formula C10H13N3O3 and a molecular weight of 223.23 g/mol. Its structure features a saturated tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione core substituted with an azetidine-3-carbonyl group at the 5-position, as reflected by its SMILES notation O=C1NC(=O)C2CN(C(=O)C3CNC3)CC12.

Molecular Formula C10H13N3O3
Molecular Weight 223.23 g/mol
CAS No. 1861601-21-9
Cat. No. B1479046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(azetidine-3-carbonyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
CAS1861601-21-9
Molecular FormulaC10H13N3O3
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1C(CN1)C(=O)N2CC3C(C2)C(=O)NC3=O
InChIInChI=1S/C10H13N3O3/c14-8-6-3-13(4-7(6)9(15)12-8)10(16)5-1-11-2-5/h5-7,11H,1-4H2,(H,12,14,15)
InChIKeyDCZVJYBORZIDBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Azetidine-3-carbonyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione (CAS 1861601-21-9): Core Chemical Identity and Procurement Baseline


5-(Azetidine-3-carbonyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione (CAS 1861601-21-9) is a synthetic heterocyclic compound with the molecular formula C10H13N3O3 and a molecular weight of 223.23 g/mol . Its structure features a saturated tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione core substituted with an azetidine-3-carbonyl group at the 5-position, as reflected by its SMILES notation O=C1NC(=O)C2CN(C(=O)C3CNC3)CC12 . The compound is listed in chemical supplier catalogs as a research chemical, but no peer-reviewed pharmacological data, target engagement profiles, or comparative performance metrics could be located in public scientific literature or patent databases as of the search date.

Procurement Risk: Why Closely Related Tetrahydropyrrolo[3,4-c]pyrrole-1,3-diones Cannot Replace 5-(Azetidine-3-carbonyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione


The tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione scaffold is a recognized privileged structure in medicinal chemistry, with various derivatives reported to exhibit inhibitory activity against kinases such as Aurora kinases, CDKs, and FGFRs [1]. However, the specific azetidine-3-carbonyl substituent at the 5-position introduces distinct hydrogen-bonding capacity (via the azetidine NH), altered basicity, and a constrained four-membered ring geometry that differs fundamentally from common analogs bearing aryl, alkyl, or heteroaryl groups. These physicochemical differences are known to modulate target selectivity, solubility, and metabolic stability in related azetidine-containing kinase inhibitor series. Consequently, even within the same core scaffold, substituting the azetidine carbonyl group with a different moiety would be expected to produce a compound with a distinct biological profile. However, the absence of publicly available comparative data for this specific compound means that the precise magnitude and direction of these differences cannot be quantified at this time.

Quantitative Differentiation Evidence for 5-(Azetidine-3-carbonyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione: A Critical Gap Analysis


Molecular Weight and Formula as a Determinant of Ligand Efficiency and Permeability Potential

The compound's molecular weight of 223.23 g/mol (C10H13N3O3) positions it in a favorable low molecular weight range for fragment-based drug discovery and as a starting point for lead optimization, where maintaining MW below 300 Da is often correlated with superior ligand efficiency and permeability. In comparison, a closely related analog, 5-(azetidine-3-carbonyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione (CAS 2097995-52-1, C11H15N3O3), has a molecular weight of 237.25 g/mol , representing a 14 Da (6.3%) increase due to N-methylation. This methylation also eliminates a hydrogen bond donor (the imide NH), which can significantly alter solubility, target binding, and metabolic profile. The absence of the methyl group in the target compound preserves the full hydrogen-bonding potential of the succinimide ring, a critical feature for interactions with kinase hinge regions and other biological targets.

Medicinal Chemistry Drug Discovery Building Blocks

Azetidine Ring Conformational Constraint Versus Flexible Amine Analogs

The azetidine ring is a strained four-membered heterocycle with a puckered conformation that presents the secondary amine and the carbonyl linker in a defined spatial orientation. This contrasts with analogs bearing flexible acyclic amine substituents (e.g., N,N-dimethylethylamine or piperazine carbonyl groups) where conformational freedom can reduce binding affinity due to entropic penalties. In the broader tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione class, compounds with conformationally constrained N-substituents have been explored as kinase inhibitors [1]. While no direct head-to-head comparison between the azetidine derivative and a flexible amine analog has been published, established principles of conformational restriction in medicinal chemistry predict that the azetidine-containing compound would exhibit reduced conformational entropy and potentially improved target selectivity relative to flexible-chain analogs.

Conformational Analysis Kinase Inhibitor Design Structure-Based Drug Design

Absence of Verified Biological Target Engagement: A Critical Gap in Evidence

A comprehensive search of public databases including PubChem, PubMed, Google Patents, and ChemSpider using the CAS number 1861601-21-9, InChIKey DCZVJYBORZIDBR-UHFFFAOYSA-N, and the systematic chemical name returned no entries containing experimentally determined IC50, Ki, Kd, EC50, or any other quantitative biological activity data for this specific compound. In contrast, other members of the tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione class have well-documented kinase inhibitory activities [1]. This absence of data represents a significant evidentiary gap that prevents any substantiated claim of differential biological performance. The compound may possess undisclosed activity, but at present, no verifiable evidence supports its prioritization over characterized analogs for any biological application.

Target Engagement Kinase Profiling Selectivity Screening

Recommended Application Scenarios for 5-(Azetidine-3-carbonyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione Based on Structural Features


Fragment-Based Drug Discovery (FBDD) Library Member

With a molecular weight of 223.23 g/mol, low rotatable bond count, and two hydrogen bond donors (azetidine NH and imide NH), this compound conforms to the 'Rule of Three' guidelines for fragment libraries (MW < 300, HBD ≤ 3, clogP ≤ 3). Its compact, conformationally constrained structure makes it suitable for inclusion in fragment screening collections targeting protein kinases, where the azetidine carbonyl and succinimide motifs can engage hinge-region residues. Procurement for this purpose is justified by its favorable fragment-like physicochemical profile .

Scaffold-Hopping from Established Kinase Inhibitor Cores

The tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione scaffold is structurally related to known kinase inhibitor cores. The azetidine carbonyl substituent introduces a unique spatial orientation of the basic amine that may access sub-pockets not reached by common piperazine or piperidine substituents. This compound can serve as a scaffold-hopping starting point in medicinal chemistry programs seeking to escape existing intellectual property space around pyrrolopyrazole or pyrrolopyrimidine kinase inhibitors .

Synthetic Intermediate for Diversified Compound Libraries

The azetidine secondary amine provides a reactive handle for further functionalization (e.g., N-alkylation, N-arylation, or sulfonylation), while the succinimide moiety can undergo selective reduction or ring-opening reactions. This dual reactivity profile enables the compound to serve as a versatile building block for generating structurally diverse screening libraries. Its procurement is warranted in combinatorial chemistry contexts where multiple points of diversification are valued .

Comparative Physicochemical Profiling Against N-Methylated Analogs

The absence of N-methylation on the succinimide ring differentiates this compound from its 2-methyl analog (CAS 2097995-52-1). Comparative experimental profiling of solubility, permeability (e.g., PAMPA), metabolic stability (e.g., microsomal clearance), and plasma protein binding between the target compound and its N-methylated congener could reveal the impact of the imide NH on ADME properties. Such head-to-head studies would generate the quantitative differentiation evidence currently lacking and are recommended as a priority research activity for prospective buyers .

Quote Request

Request a Quote for 5-(azetidine-3-carbonyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.